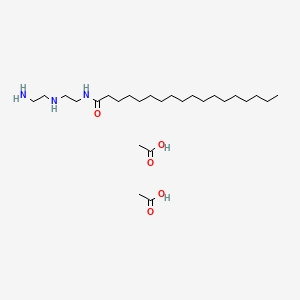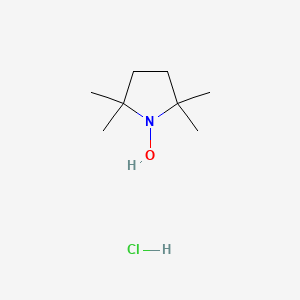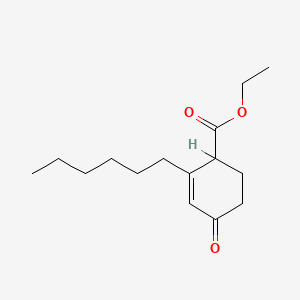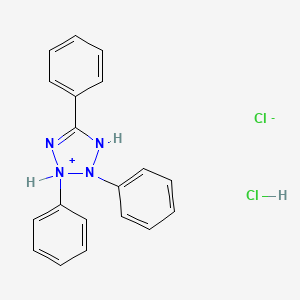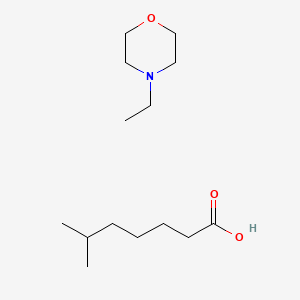
8-O-Acetylrifamycin S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-O-Acetylrifamycin S is a derivative of rifamycin, a class of antibiotics known for their potent activity against a wide range of bacteria, including Mycobacterium tuberculosis. Rifamycins were first discovered in 1957 and have since been used extensively in the treatment of tuberculosis and other bacterial infections . This compound is particularly noted for its enhanced stability and efficacy compared to its parent compound, rifamycin S .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-O-Acetylrifamycin S typically involves the acetylation of rifamycin S. This process can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is usually conducted at room temperature and yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. Continuous flow synthesis methods have been developed to improve yield and reduce costs. These methods involve the use of microreactors to control reaction conditions precisely, resulting in higher efficiency and consistency .
Análisis De Reacciones Químicas
Types of Reactions
8-O-Acetylrifamycin S undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to rifamycin S.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium on carbon and specific solvents like dichloromethane.
Major Products Formed
Aplicaciones Científicas De Investigación
8-O-Acetylrifamycin S has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of new rifamycin derivatives.
Biology: Researchers use it to study bacterial resistance mechanisms and develop new antibiotics.
Medicine: It is investigated for its potential to treat various bacterial infections, including those resistant to other antibiotics.
Industry: Its stability and efficacy make it a valuable compound in the pharmaceutical industry for the development of new drugs
Mecanismo De Acción
8-O-Acetylrifamycin S exerts its antibacterial effects by inhibiting the DNA-dependent RNA polymerase in bacteria. This inhibition prevents the transcription of bacterial DNA into RNA, effectively stopping protein synthesis and leading to bacterial cell death. The compound specifically targets the beta subunit of the RNA polymerase, making it highly effective against a broad spectrum of bacteria .
Comparación Con Compuestos Similares
Similar Compounds
Rifamycin B: An earlier derivative that is less stable and less effective.
Rifamycin SV: A hydroquinone form of rifamycin S with similar antibacterial properties.
Rifampicin: A widely used antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
8-O-Acetylrifamycin S stands out due to its enhanced stability and efficacy. Its acetyl group provides additional protection against metabolic degradation, making it more effective in treating infections compared to its parent compound and other derivatives .
Propiedades
Número CAS |
31692-65-6 |
|---|---|
Fórmula molecular |
C39H47NO13 |
Peso molecular |
737.8 g/mol |
Nombre IUPAC |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2-acetyloxy-15,17-dihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1,3,5(28),9,19,21,25-heptaen-13-yl] acetate |
InChI |
InChI=1S/C39H47NO13/c1-17-12-11-13-18(2)38(48)40-25-16-26(43)28-29(33(25)46)35(52-24(8)42)22(6)36-30(28)37(47)39(9,53-36)50-15-14-27(49-10)19(3)34(51-23(7)41)21(5)32(45)20(4)31(17)44/h11-17,19-21,27,31-32,34,44-45H,1-10H3,(H,40,48)/b12-11+,15-14+,18-13-/t17-,19+,20+,21+,27-,31-,32+,34+,39-/m0/s1 |
Clave InChI |
JCBLMOFMLCIDKU-PRBNYMPYSA-N |
SMILES isomérico |
C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=O)C3=C4C(=C(C(=C3C2=O)OC(=O)C)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)/C |
SMILES canónico |
CC1C=CC=C(C(=O)NC2=CC(=O)C3=C4C(=C(C(=C3C2=O)OC(=O)C)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6,7,8,9,10,11,12,13,14-Decahydro-2-methylcyclododeca[b]pyridine](/img/structure/B12675878.png)


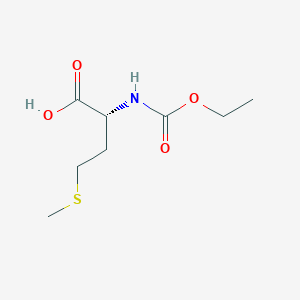
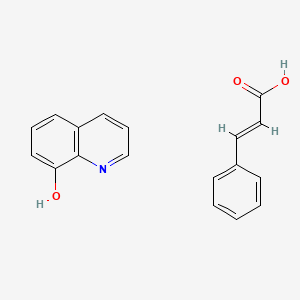


![N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline;sulfate](/img/structure/B12675915.png)
